molecular formula C23H30N2O4 B2984063 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1334372-59-6

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2984063
CAS No.: 1334372-59-6
M. Wt: 398.503
InChI Key: QRQFCSHGCJPXMQ-UHFFFAOYSA-N
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Description

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a benzyloxy group, and a dimethoxyphenylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the piperidine derivative with benzyl alcohol or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the dimethoxyphenylacetamide moiety: This can be accomplished by reacting the intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders, given its piperidine structure which is common in many pharmaceuticals.

    Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin.

    Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. The benzyloxy group could enhance the compound’s ability to cross the blood-brain barrier, while the dimethoxyphenylacetamide moiety may contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Benzyloxy)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-(Methoxy)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-(Ethoxy)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the benzyloxy group, which can significantly influence its pharmacokinetic properties, such as solubility and metabolic stability. Additionally, the combination of the piperidine ring and the dimethoxyphenylacetamide moiety provides a distinct pharmacophore that can be exploited for the development of new therapeutic agents.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-27-20-8-9-21(22(14-20)28-2)24-23(26)15-25-12-10-19(11-13-25)17-29-16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQFCSHGCJPXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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